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Compound of Interest

Compound Name: 2-(Piperidin-1-ylmethyl)aniline

Cat. No.: B035437 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the spectroscopic data and

analytical methodologies for the chemical compound 2-(Piperidin-1-ylmethyl)aniline (CAS

No. 19577-83-4). This document is intended for researchers, scientists, and professionals in

the field of drug development and organic synthesis who require detailed information on the

characterization of this molecule.

Core Spectroscopic Data
Precise, experimentally-derived spectroscopic data for 2-(Piperidin-1-ylmethyl)aniline is not

widely available in publicly accessible databases. Chemical suppliers such as Chem-Impex and

US Biological Life Sciences confirm its commercial availability and purity, often determined by

LCMS or NMR, however, the raw data is not provided.[1][2] This guide compiles available

information and provides standardized protocols for obtaining the necessary spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. Below are the expected chemical shifts for 2-(Piperidin-1-ylmethyl)aniline based

on its structure.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.10-7.20 m 2H Ar-H

~6.65-6.75 m 2H Ar-H

~4.0 (broad s) s 2H NH₂

~3.45 s 2H Ar-CH₂-N

~2.40 t, J ≈ 5 Hz 4H
N-(CH₂)₂ (Piperidine

α)

~1.55 m 4H -(CH₂)₂- (Piperidine β)

~1.40 m 2H -CH₂- (Piperidine γ)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~145.0 Ar-C-NH₂

~130.0 Ar-CH

~128.5 Ar-CH

~125.0 Ar-C-CH₂

~118.5 Ar-CH

~116.0 Ar-CH

~63.0 Ar-CH₂-N

~54.5 N-(CH₂)₂ (Piperidine α)

~26.0 -(CH₂)₂- (Piperidine β)

~24.0 -CH₂- (Piperidine γ)

Infrared (IR) Spectroscopy
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IR spectroscopy is utilized to identify the functional groups present in a molecule. The

characteristic vibrational frequencies for 2-(Piperidin-1-ylmethyl)aniline are anticipated as

follows.

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Medium, Sharp (doublet) N-H Stretch (Primary Amine)

3100-3000 Medium Aromatic C-H Stretch

2950-2800 Strong Aliphatic C-H Stretch

1620-1580 Strong
N-H Scissoring / Aromatic C=C

Stretch

1500-1400 Medium-Strong Aromatic C=C Stretch

1350-1250 Medium C-N Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 2-(Piperidin-1-ylmethyl)aniline (Molecular Formula: C₁₂H₁₈N₂), the

expected data is as follows.

Table 4: Predicted Mass Spectrometry Data

m/z Ion

190.15 [M]⁺ (Molecular Ion)

189.14 [M-H]⁺

98.09 [C₆H₁₂N]⁺ (Piperidinylmethyl fragment)

92.06 [C₆H₆N]⁺ (Aniline fragment)

Experimental Protocols
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The following sections detail standardized methodologies for the spectroscopic analysis of 2-
(Piperidin-1-ylmethyl)aniline.

NMR Spectroscopy Protocol
A sample of 5-10 mg of 2-(Piperidin-1-ylmethyl)aniline is dissolved in approximately 0.7 mL

of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a 5 mm NMR tube. A small

amount of Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). ¹H and

¹³C NMR spectra are acquired on a 400 MHz or higher spectrometer. For ¹H NMR, typical

parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a

45° pulse angle with a 2-second relaxation delay and proton decoupling is standard. The

acquired Free Induction Decay (FID) is processed using appropriate software, involving Fourier

transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the liquid

sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is

recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry Protocol
Mass spectra are acquired using a mass spectrometer with an Electrospray Ionization (ESI) or

Electron Ionization (EI) source. For ESI-MS, the sample is dissolved in a suitable solvent like

methanol or acetonitrile to a concentration of approximately 1 mg/mL. The solution is then

infused into the ESI source at a flow rate of 5-10 µL/min, and data is acquired in positive ion

mode. Typical ESI source parameters include a spray voltage of 3-4 kV and a capillary

temperature of 250-300 °C. The resulting spectrum is analyzed to determine the mass-to-

charge ratio (m/z) of the molecular ion and its fragments.

Visualized Workflows
The following diagrams illustrate the general workflows for the synthesis and spectroscopic

characterization of 2-(Piperidin-1-ylmethyl)aniline.
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Synthetic Pathway
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Caption: A potential synthetic route to 2-(Piperidin-1-ylmethyl)aniline.
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Spectroscopic Characterization Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b035437?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b035437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

